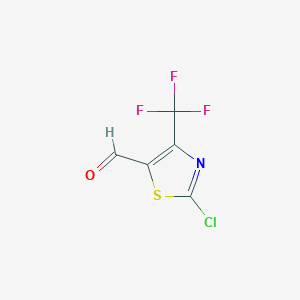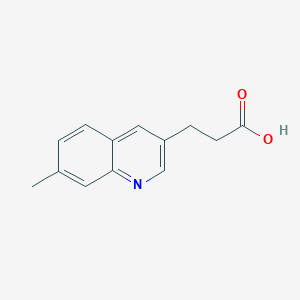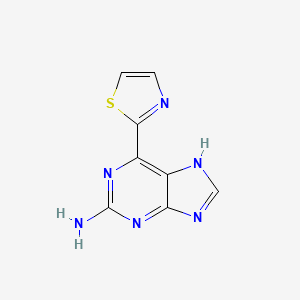
6-(1,3-thiazol-2-yl)-7H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Thiazol-2-yl)-1H-purin-2-amine is a heterocyclic compound that features both a thiazole ring and a purine ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both thiazole and purine moieties in its structure makes it a versatile molecule with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiazol-2-yl)-1H-purin-2-amine typically involves the formation of the thiazole ring followed by its attachment to the purine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aniline derivatives with ammonium thiocyanate in the presence of bromine can yield thiazole derivatives . The thiazole ring can then be coupled with a purine derivative through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of 6-(Thiazol-2-yl)-1H-purin-2-amine may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize automated reactors and continuous flow systems to ensure consistent production. The use of green chemistry principles, such as electrosynthesis, can also be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Thiazol-2-yl)-1H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and purine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while nucleophilic substitution on the purine ring can introduce various functional groups.
Applications De Recherche Scientifique
6-(Thiazol-2-yl)-1H-purin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 6-(Thiazol-2-yl)-1H-purin-2-amine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The purine ring can interact with nucleic acids, affecting processes such as DNA replication and transcription . These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety and exhibit antimicrobial and antiviral activities.
Purine Derivatives: Compounds such as adenine and guanine are purine derivatives with roles in nucleic acid structure and function.
Uniqueness
6-(Thiazol-2-yl)-1H-purin-2-amine is unique due to the combination of thiazole and purine rings in its structure. This dual functionality allows it to interact with a broader range of biological targets compared to compounds with only one of these moieties. Its versatility makes it a valuable compound for drug discovery and development.
Propriétés
Numéro CAS |
656799-27-8 |
|---|---|
Formule moléculaire |
C8H6N6S |
Poids moléculaire |
218.24 g/mol |
Nom IUPAC |
6-(1,3-thiazol-2-yl)-7H-purin-2-amine |
InChI |
InChI=1S/C8H6N6S/c9-8-13-5(7-10-1-2-15-7)4-6(14-8)12-3-11-4/h1-3H,(H3,9,11,12,13,14) |
Clé InChI |
YWTOYZUYOJHLLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=N1)C2=C3C(=NC(=N2)N)N=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11889112.png)

![1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11889138.png)

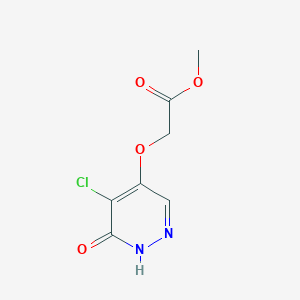
![6-chloro-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B11889156.png)
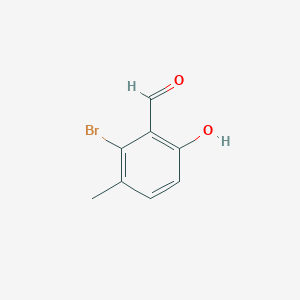
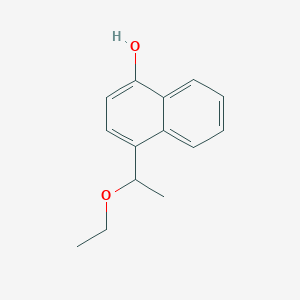


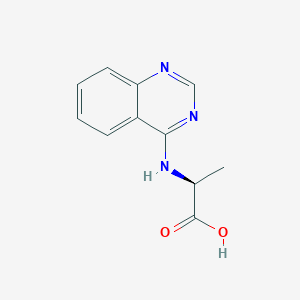
![2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B11889181.png)
